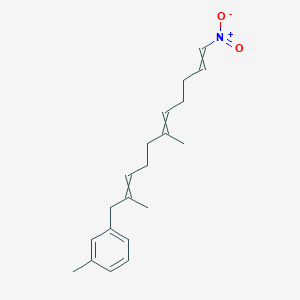![molecular formula C25H18N2O B14186159 (9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone CAS No. 922525-66-4](/img/structure/B14186159.png)
(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone is a complex organic compound that belongs to the class of beta-carboline alkaloids. These compounds are known for their diverse biological activities and are often found in various natural sources, including plants and marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of beta-carboline derivatives with biphenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Flazine: Another beta-carboline alkaloid with similar structural features.
4-(9H-beta-Carbolin-1-yl)-4-oxo-butyric acid: A related compound with distinct functional groups.
Uniqueness
(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone is unique due to its specific combination of beta-carboline and biphenyl structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
922525-66-4 |
|---|---|
Molecular Formula |
C25H18N2O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C25H18N2O/c1-16-10-12-17(13-11-16)18-6-2-3-8-21(18)25(28)24-23-20(14-15-26-24)19-7-4-5-9-22(19)27-23/h2-15,27H,1H3 |
InChI Key |
BZMNEQUCMWQZQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=NC=CC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


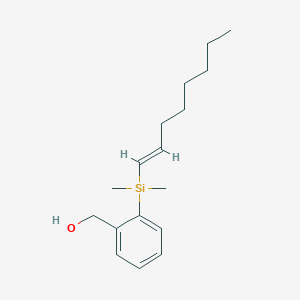
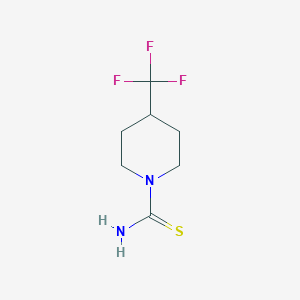
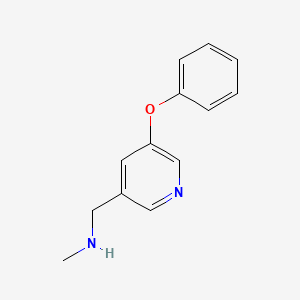
![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)
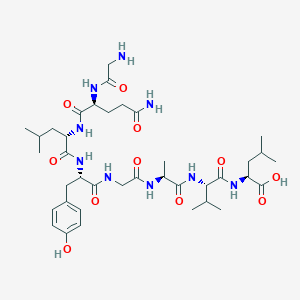
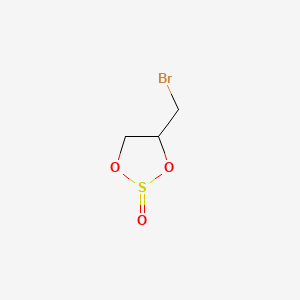
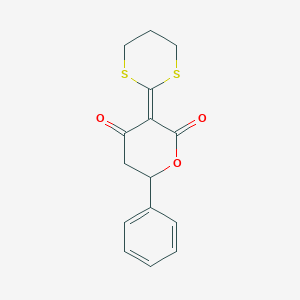
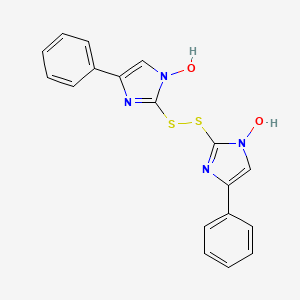
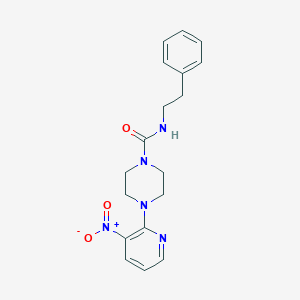
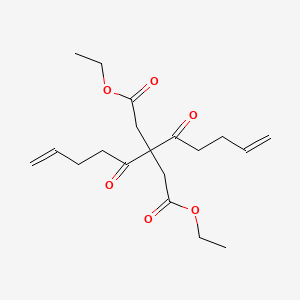
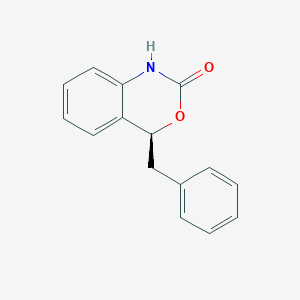
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)
